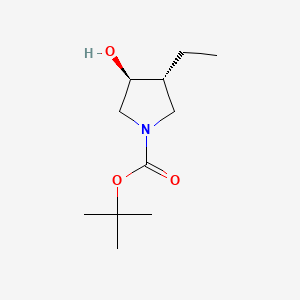

tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate” belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the tert-butyl group is often introduced into organic molecules through reactions with tert-butyl alcohol or its derivatives . The synthesis of similar compounds often involves reactions with tert-butyl esters .

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a pyrrolidine ring substituted with a tert-butyl ester, an ethyl group, and a hydroxyl group . The exact structure would depend on the positions of these substituents on the ring .

Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . The presence of this group in the compound could influence its reactivity in chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the tert-butyl group is known to increase the hydrophobicity of compounds, which could affect their solubility in different solvents .

Scientific Research Applications

Flavor and Fragrance Industry

Chiral molecules are essential in the flavor and fragrance industry for creating scents and tastes. This compound can be used to synthesize enantiomerically pure flavoring agents that mimic natural products.

Each of these applications leverages the unique chemical properties of tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate to fulfill specific roles in scientific research and industry. The tert-butyl group’s steric bulk and the compound’s chiral centers are particularly valuable for creating precise interactions at the molecular level .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLFOQRAQOJJDD-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B578123.png)

![2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B578125.png)

![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)

![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)

![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)

![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B578144.png)